6-methoxy-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
489430-53-7 |
|---|---|
Molecular Formula |
C12H12N2OS |
Molecular Weight |
232.30 g/mol |
IUPAC Name |
6-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-amine |
InChI |
InChI=1S/C12H12N2OS/c1-15-9-4-2-3-8-7(9)5-6-10-11(8)14-12(13)16-10/h2-4H,5-6H2,1H3,(H2,13,14) |
InChI Key |
RVRXGFWHCVTYRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC3=C2N=C(S3)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Methoxy 4h,5h Naphtho 1,2 D 1 2 Thiazol 2 Amine and Its Analogs
Retrosynthetic Analysis of the Naphtho[1,2-d]researchgate.netnih.govthiazol-2-amine Scaffold
A retrosynthetic analysis of the target scaffold identifies the most logical bond disconnections within the thiazole (B1198619) moiety, as this is the heterocyclic component typically constructed in the final stages. The primary disconnection strategy involves breaking the C-S and C-N bonds of the 2-amino-thiazole ring. This approach leads back to two key precursors: a substituted α-halonaphthone (an α-halotetralone derivative) and a thioamide-containing reagent, most commonly thiourea (B124793).
This retrosynthetic pathway is the foundation for the widely employed Hantzsch thiazole synthesis, which remains one of the most reliable methods for constructing this class of compounds. researchgate.net The core precursors for the specific target molecule, 6-methoxy-4H,5H-naphtho[1,2-d] researchgate.netnih.govthiazol-2-amine, are identified as 2-halo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one (2-halo-6-methoxy-1-tetralone) and thiourea.
Classical Synthetic Routes to 6-methoxy-4H,5H-naphtho[1,2-d]researchgate.netnih.govthiazol-2-amine
Classical approaches to synthesizing the target compound have been well-established, offering reliable, albeit sometimes lengthy, pathways to the desired scaffold.
Linear synthetic sequences typically involve the initial preparation of a key naphthalene (B1677914) intermediate followed by the annulation of the thiazole ring. A common starting point is 6-methoxy-1-tetralone (B92454). The synthesis proceeds through the following key steps:
α-Halogenation : 6-methoxy-1-tetralone is subjected to halogenation at the C2 position, typically using bromine in a suitable solvent like glacial acetic acid, to yield 2-bromo-6-methoxy-1-tetralone.
Cyclocondensation : The resulting α-bromoketone is then reacted with thiourea in a condensation reaction, usually heated in a solvent like ethanol (B145695), to form the 2-aminothiazole (B372263) ring. This step is a direct application of the Hantzsch synthesis.
An alternative classical route is the Hugerschoff reaction, which involves the intramolecular cyclization of an N-acyl-aminonaphthalene derivative. For instance, naphthalen-1-yl-thiourea can be cyclized using bromine in a solvent like acetic acid to form the parent compound, naphtho[1,2-d]thiazol-2-ylamine. nih.gov This method avoids the need to isolate the often-lachrymatory α-haloketone intermediate.
While less common for this specific scaffold in classical literature, a convergent strategy can be conceptualized. This would involve the synthesis of two complex fragments that are later joined. For example, a functionalized 2-aminothiazole could be prepared separately and subsequently coupled with a naphthalene precursor bearing a suitable leaving group. However, the efficiency of the linear approach, particularly via the Hantzsch synthesis, has made it the predominant classical method.
The Hantzsch thiazole synthesis is the cornerstone for preparing 2-aminothiazoles and their fused analogs. synarchive.comscribd.com First reported in 1887, this reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea. researchgate.netsynarchive.com The reaction reliably produces thiazoles with various substituents in good to excellent yields. researchgate.net
The mechanism proceeds via the initial nucleophilic attack of the sulfur atom from thiourea onto the carbon bearing the halogen, followed by an intramolecular condensation between the amine and the carbonyl group, and subsequent dehydration to yield the aromatic thiazole ring.
Variations in reaction conditions have been explored to optimize yields and reaction times. These include changes in solvent, temperature, and the use of basic or acidic conditions to facilitate different steps of the mechanism. rsc.org For instance, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating. nih.gov
| Method | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Conventional Heating | Methanol | Reflux | 8 hours | Lower Yields |
| Microwave Irradiation | Methanol | 90 °C | 30 minutes | Up to 95% |
Modern Advancements in 6-methoxy-4H,5H-naphtho[1,2-d]researchgate.netnih.govthiazol-2-amine Synthesis
Recent advancements have focused on improving the efficiency, environmental friendliness, and scope of the synthesis for this and related scaffolds.
The development of catalytic systems has provided milder and more efficient pathways for thiazole synthesis. While some Hantzsch-type reactions can proceed without a catalyst, modern methods often employ one to enhance reaction rates and yields. organic-chemistry.org
Heterogeneous catalysts are particularly attractive as they can be easily recovered and reused, aligning with the principles of green chemistry. An efficient, one-pot, multi-component synthesis of Hantzsch thiazole derivatives has been developed using silica-supported tungstosilicic acid as a reusable catalyst under both conventional heating and ultrasonic irradiation. nih.govmdpi.com This approach allows for the reaction of an α-bromoketone, thiourea, and various aldehydes in a single step to produce highly functionalized thiazoles in high yields. mdpi.com
Visible-light-initiated cascade reactions have also been developed for the synthesis of the isomeric N-substituted naphtho[2,1-d]thiazol-2-amines. researchgate.net This method utilizes ambient dioxygen as the sole oxidant and proceeds without the need for an external photocatalyst, offering a green and efficient synthetic route. researchgate.net Additionally, iodine-catalyzed tandem cyclization reactions represent another modern approach for constructing aminobenzothiazole scaffolds. researchgate.net Such catalyst-mediated transformations represent the frontier of synthetic strategies for these important heterocyclic compounds.
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Silica Supported Tungstosilicic Acid | One-pot multi-component Hantzsch synthesis | Reusable, environmentally benign, high yields (79-90%) | nih.govmdpi.com |
| (+)-Camphor-10-sulfonic acid ((+)-CSA) | One-pot three-component Mannich reaction | Effective under ultrasound and solvent-free conditions | researchgate.net |
| Visible Light / No External Catalyst | Cascade reaction of isothiocyanates and amines | Uses O₂ as oxidant, additive-free, regioselective | researchgate.net |
| Iodine (I₂) | Tandem cyclization | Convenient construction of 2-aminobenzothiazoles | researchgate.net |
Green Chemistry Principles in Synthesis
The application of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance safety. airo.co.in For the synthesis of heterocyclic scaffolds like naphthothiazoles, these principles can be integrated to develop more sustainable methodologies. nih.govdoaj.org Traditional synthesis methods often involve hazardous reagents and solvents, but green alternatives focus on waste reduction, use of safer chemicals, and energy efficiency. airo.co.in
Key green approaches applicable to the synthesis of the naphthothiazole core include:
Use of Green Solvents: Replacing conventional volatile organic compounds (VOCs) with environmentally benign solvents like water, ethanol, or ionic liquids. airo.co.inorgchemres.org For instance, the synthesis of benzoxazole (B165842) and benzothiazole (B30560) derivatives has been successfully achieved in aqueous media. orgchemres.orgrsc.org
Catalysis: Employing reusable heterogeneous catalysts or biocatalysts (e.g., laccases) can enhance reaction rates and selectivity while simplifying product purification. mdpi.com Catalysts like polystyrene-grafted iodine acetate (B1210297) and SnP₂O₇ have been used for benzothiazole synthesis, with the latter being reusable multiple times without significant loss of activity. nih.govmdpi.com
Energy Efficiency: Microwave irradiation and ultrasonic-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. bepls.com
Atom Economy: Designing synthetic routes, such as one-pot multi-component reactions, that maximize the incorporation of all starting materials into the final product, thus minimizing waste. bepls.com
| Green Chemistry Principle | Application in Synthesis of Naphthothiazole Analogs | Example/Benefit |
|---|---|---|
| Prevention | Designing syntheses to avoid waste generation from the outset. | Utilizing one-pot reactions that minimize intermediate isolation steps. bepls.com |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Condensation and cyclization reactions that form the core with minimal byproducts. mdpi.com |
| Less Hazardous Chemical Syntheses | Using substances that possess little or no toxicity. | Replacing toxic oxidants with H₂O₂/HCl systems. nih.govyoutube.com |
| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or using safer alternatives. | Performing reactions in water or ethanol instead of chlorinated solvents. airo.co.inrsc.org |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Utilizing microwave or ultrasound to reduce reaction times and energy input. bepls.com |
| Use of Renewable Feedstocks | Using raw materials which are renewable rather than depleting. | Employing precursors derived from natural sources where possible. airo.co.in |
| Catalysis | Using catalytic reagents in small amounts over stoichiometric reagents. | Use of reusable solid acid catalysts (e.g., SnP₂O₇) or biocatalysts. mdpi.com |
Flow Chemistry Applications
Flow chemistry, or continuous-flow processing, has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering significant advantages over traditional batch processing. researchgate.net Performing reactions in a continuously flowing stream allows for superior control over reaction parameters, enhanced safety, and improved scalability. researchgate.net
For the synthesis of heterocyclic compounds like naphthothiazoles, flow chemistry offers several benefits:
Enhanced Safety: Hazardous or highly exothermic reactions can be performed more safely on a small scale within the reactor, minimizing the risk associated with handling large quantities of reactive materials.
Improved Reaction Control: Precise control over temperature, pressure, and residence time leads to higher yields, better selectivity, and improved product purity.
Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by parallelizing multiple reactors, avoiding the challenges of scaling up batch reactions.
Efficiency: Flow systems can significantly reduce reaction times and facilitate the integration of multiple synthetic steps into a continuous sequence, a concept known as "telescoping". researchgate.net
The multistep continuous-flow synthesis of condensed benzothiazoles has been successfully demonstrated, showcasing the potential of this technology for creating complex heterocyclic scaffolds. researchgate.net This approach can be adapted for the synthesis of 6-methoxy-4H,5H-naphtho[1,2-d] nih.govairo.co.inthiazol-2-amine, potentially enabling a safer and more efficient production route.
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Reaction Control | Difficult to maintain uniform temperature and mixing, especially on a large scale. | Precise control over temperature, pressure, and residence time due to high surface-area-to-volume ratio. researchgate.net |
| Safety | Higher risk when handling large volumes of hazardous reagents or during highly exothermic reactions. | Inherently safer as only small volumes are reacting at any given time; better heat dissipation. researchgate.net |
| Scalability | Often requires re-optimization of reaction conditions ("scale-up" issues). | Linear scalability by extending operation time ("scale-out"). researchgate.net |
| Efficiency & Speed | Can involve long reaction times and laborious workup procedures for each step. | Rapid optimization, reduced reaction times, and potential for automated, multi-step synthesis. researchgate.net |
| Reproducibility | Can vary between batches due to inconsistencies in mixing and heat transfer. | High reproducibility due to precise and automated control of parameters. |
Derivatization and Functionalization Strategies of the 6-methoxy-4H,5H-naphtho[1,2-d]nih.govairo.co.inthiazol-2-amine Core
The 2-aminonaphthothiazole scaffold presents multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. Key functionalization strategies focus on the exocyclic amine, the aromatic naphtho ring system, and the core heterocyclic structure.
Modifications at the Thiazole Amine Moiety
The 2-amino group of the thiazole ring is a versatile handle for derivatization. It can act as a nucleophile, enabling a wide range of modifications. Common strategies include:
Acylation and Sulfonylation: Reaction with various acid chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. semanticscholar.orgexcli.de These reactions are often straightforward and allow for the introduction of a diverse array of functional groups.
Alkylation and Arylation: The nitrogen atom can be alkylated or arylated to produce secondary or tertiary amines. This can be achieved through reactions with alkyl halides or via coupling reactions.
Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively. nih.gov
Participation in Multicomponent Reactions: The amine can serve as a component in reactions like the Betti reaction to construct more complex molecular architectures.
Cyclization Reactions: The amine can be used as a starting point for the construction of fused heterocyclic systems. For example, reaction with α-bromoacetophenones can lead to imidazo[2,1-b]thiazole (B1210989) derivatives. nih.gov
| Reaction Type | Reagent | Resulting Functional Group/Structure |
|---|---|---|
| Acylation | Acid Chloride (R-COCl) | Amide (-NH-CO-R) |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide (-NH-SO₂-R) |
| Urea Formation | Isocyanate (R-NCO) | Urea (-NH-CO-NH-R) |
| Thiourea Formation | Isothiocyanate (R-NCS) | Thiourea (-NH-CS-NH-R) |
| Cyclocondensation | α-Haloketone (R-CO-CH₂Br) | Fused Imidazo[2,1-b]thiazole ring |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | N-Alkyl/N-Aryl amine (-NH-R) |
Regioselective Substitutions on the Naphtho Ring System
The naphthalene ring system can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. wikipedia.orgmasterorganicchemistry.com The position of substitution is directed by the existing substituents and the fused thiazole ring. The methoxy (B1213986) group at the 6-position is an activating, ortho-, para-directing group. The fused thiazole ring is generally considered an electron-withdrawing group, which would deactivate the ring to which it is fused.
Predicting the exact regioselectivity for the 6-methoxy-4H,5H-naphtho[1,2-d] nih.govairo.co.inthiazole core is complex. The directing effects of the methoxy group and the deactivating effect of the heterocyclic system will compete. Electrophilic attack would likely be directed to the methoxy-substituted benzene (B151609) ring of the naphthalene system, rather than the ring fused to the thiazole. The positions ortho and para to the strongly activating methoxy group would be the most probable sites for substitution, assuming steric hindrance does not play a significant role. Computational studies and experimental validation would be necessary to determine the precise outcome of such reactions. nih.gov
Isosteric Replacements within the Heterocyclic System
Isosteric and bioisosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. openaccessjournals.com This involves replacing a functional group or a whole scaffold with another that has similar steric and electronic properties.
For the 6-methoxy-4H,5H-naphtho[1,2-d] nih.govairo.co.inthiazol-2-amine core, several isosteric replacements can be envisioned:
Thiazole Ring Analogs: The thiazole ring can be replaced by other five-membered heterocycles. cambridgemedchemconsulting.com For example, an oxazole (B20620) ring (replacing sulfur with oxygen) or an imidazole (B134444) ring (replacing sulfur with a nitrogen-containing group) could be used. researchgate.net 1,2,4-oxadiazoles and 1,2,3-triazoles have also been successfully employed as bioisosteres for thiazoles. researchgate.netunimore.it
Naphtho Scaffold Analogs: The naphthalene core could be replaced with other bicyclic aromatic systems, such as quinoline, isoquinoline, or benzofuran, to explore different spatial arrangements and electronic properties.
These modifications can significantly impact properties like solubility, lipophilicity, metabolic stability, and target binding affinity. cambridgemedchemconsulting.com
| Original Ring | Isosteric Replacement | Key Property Changes |
|---|---|---|
| Thiazole | Oxazole | Modifies hydrogen bonding potential (S vs. O). |
| Imidazole | Introduces an additional hydrogen bond donor/acceptor site. | |
| 1,2,4-Oxadiazole | Can act as a stable bioisostere, altering electronic distribution. researchgate.net | |
| 1,2,3-Triazole | Versatile replacement for amide bonds and other heterocycles. unimore.it |
Reaction Mechanism Elucidation in 6-methoxy-4H,5H-naphtho[1,2-d]nih.govairo.co.inthiazol-2-amine Synthesis
The synthesis of 2-aminobenzothiazoles and their naphtho-analogs typically proceeds via cyclization reactions. A common and classical method is the Hugershoff reaction or related pathways involving the cyclization of an N-arylthiourea. An alternative is the reaction of an ortho-amino-thiol with a cyanogen (B1215507) halide or similar electrophile.
A plausible mechanism for forming the 2-aminonaphthothiazole core, analogous to the synthesis of 2-aminobenzothiazoles, involves the intramolecular electrophilic cyclization of a thiourea derived from an aminonaphthol derivative. organic-chemistry.org
A general mechanism can be outlined as follows:
Formation of a Thiourea Intermediate: The corresponding 1-amino-6-methoxynaphthalen-2-ol would first be converted to a thiourea derivative.
Electrophilic Cyclization: An oxidizing agent or acid catalyst promotes the electrophilic attack of the sulfur atom onto the adjacent aromatic carbon.
Dehydration/Aromatization: Subsequent loss of water and a proton leads to the formation of the aromatic naphthothiazole ring system.
Modern synthetic methods may involve metal-catalyzed C-S bond formation or multi-component reactions that proceed through different mechanistic pathways. organic-chemistry.org For instance, a reported synthesis of 2-aminonaphthothiazoles involves an iodine-mediated oxidative cyclization of N-arylthioureas, which are formed in situ from an amine and potassium thiocyanate. organic-chemistry.org This reaction likely proceeds through an electrophilic iodination of the sulfur, followed by intramolecular cyclization onto the naphthalene ring.
Advanced Structural Characterization and Conformational Analysis of 6 Methoxy 4h,5h Naphtho 1,2 D 1 2 Thiazol 2 Amine
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions
No crystallographic data, including unit cell dimensions, space group, or details on intermolecular interactions such as hydrogen bonding for the specific solid-state structure of 6-methoxy-4H,5H-naphtho[1,2-d] nih.govniscpr.res.inthiazol-2-amine, could be located in the searched scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics
Specific ¹H NMR and ¹³C NMR chemical shifts, coupling constants, and other NMR data for 6-methoxy-4H,5H-naphtho[1,2-d] nih.govniscpr.res.inthiazol-2-amine are not available in the provided search results.
There is no information available regarding the use of advanced 2D NMR techniques like NOESY or ROESY to elucidate the solution-state conformation or stereochemistry of this compound.
No studies utilizing solid-state NMR for the characterization of potential polymorphs of 6-methoxy-4H,5H-naphtho[1,2-d] nih.govniscpr.res.inthiazol-2-amine were found.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
While the molecular weight can be calculated from the chemical formula (C₁₂H₁₂N₂OS), specific experimental mass spectrometry data, including high-resolution mass spectrometry (HRMS) results or detailed fragmentation patterns under different ionization conditions (e.g., ESI, EI), are not documented for this compound in the search results.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Elucidation (if applicable)
No data on chiroptical spectroscopy, such as circular dichroism, is available. It is also not clear from the available information if the compound is chiral and has been resolved into its enantiomers, which would be a prerequisite for such analysis.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characteristics
Specific experimental infrared (IR) or Raman spectroscopy data, which would detail the vibrational frequencies of functional groups (e.g., N-H, C=N, C-O stretches) and bonding characteristics of 6-methoxy-4H,5H-naphtho[1,2-d] nih.govniscpr.res.inthiazol-2-amine, could not be retrieved from the available resources.
Computational and Theoretical Chemistry Studies of 6 Methoxy 4h,5h Naphtho 1,2 D 1 2 Thiazol 2 Amine
Quantum Chemical Calculations
Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For a compound like 6-methoxy-4H,5H-naphtho[1,2-d] nih.govresearchgate.netthiazol-2-amine, these calculations would provide deep insights into its stability, reactivity, and spectroscopic characteristics. Theoretical studies on related benzothiazole (B30560) derivatives often utilize methods like B3LYP with basis sets such as 6-31G(d,p) or higher to achieve a balance between accuracy and computational cost. scirp.orgsemanticscholar.org
Electronic Structure and Molecular Orbital Analysis
This subsection would typically detail the molecule's electronic landscape. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. scirp.org A smaller gap generally suggests higher reactivity. The analysis would also describe the spatial distribution of these frontier orbitals, indicating the likely sites for electrophilic and nucleophilic attack. For substituted naphthothiazoles, it would be expected that the electron-rich aromatic system, the methoxy (B1213986) group, and the heteroatoms of the thiazole (B1198619) ring would significantly influence the character of these orbitals.
Interactive Data Table: Predicted Molecular Orbital Energies (Hypothetical) No experimental or calculated data is available in the searched literature for this specific compound.
Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)
Global and local reactivity descriptors derived from quantum chemical calculations help in predicting the reactive behavior of the molecule. The Molecular Electrostatic Potential (MEP) map would visualize the charge distribution, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. scirp.org This is invaluable for predicting sites for intermolecular interactions. Fukui functions would further refine this by indicating the local reactivity at each atomic site towards nucleophilic, electrophilic, and radical attacks.
Spectroscopic Property Predictions (NMR, UV-Vis)
Theoretical calculations are also used to predict spectroscopic data. Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. nih.gov For Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C chemical shifts. Comparing these predicted spectra with experimental data is a crucial step in structure verification.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations would provide a picture of the dynamic behavior of 6-methoxy-4H,5H-naphtho[1,2-d] nih.govresearchgate.netthiazol-2-amine over time, offering insights that are complementary to the static picture from quantum calculations. Such simulations have been applied to various thiazole-based compounds to understand their conformational stability and interactions. nih.gov
Conformational Ensemble Sampling
This analysis would explore the flexibility of the molecule by simulating its movements at a given temperature. It would identify the most stable conformers (low-energy states) and the energy barriers between them. For the target molecule, key considerations would be the orientation of the methoxy group and the planarity of the fused ring system.
Solvent Effects and Solvation Dynamics
MD simulations are particularly powerful for studying how a molecule interacts with its environment. By simulating the compound in a box of explicit solvent molecules (e.g., water), one could analyze the formation and dynamics of the solvation shell. This would involve calculating parameters like the Radial Distribution Function (RDF) to understand the structuring of solvent molecules around specific sites, such as the amine and methoxy groups, and calculating the solvation free energy to understand its solubility.
Interactive Data Table: Molecular Dynamics Simulation Parameters (Hypothetical) No simulation data is available in the searched literature for this specific compound.
In Silico Molecular Docking and Protein-Ligand Interaction Modeling
In silico molecular docking has emerged as a powerful tool in medicinal chemistry to predict the binding orientation of small molecule drug candidates to their protein targets. This computational method facilitates the understanding of protein-ligand interactions at a molecular level, which is crucial for drug discovery and development. For 6-methoxy-4H,5H-naphtho[1,2-d] nih.govnih.govthiazol-2-amine and its parent scaffold, molecular docking studies have been instrumental in elucidating potential therapeutic applications by identifying and characterizing interactions with biological targets.
The initial step in understanding the pharmacological potential of a compound through computational methods is the identification of its biological targets. For the naphtha[1,2-d]thiazol-2-amine scaffold, research has pointed towards the adenosine (B11128) A2A receptor as a significant putative target. researchgate.net Studies investigating the antiparkinsonian activity of derivatives of this scaffold found that they could antagonize catalepsy, a symptom often associated with Parkinson's disease. researchgate.net
Molecular docking studies were employed to validate this hypothesis, revealing favorable binding interactions between the naphtha[1,2-d]thiazol-2-amine core structure and the adenosine A2A receptor. researchgate.net This suggests a potential mechanism of action for the observed pharmacological effects. Research has highlighted that derivatives featuring methoxy-substituted phenyl groups are particularly potent, underscoring the importance of this functional group in modulating biological activity. researchgate.net The identification of this receptor as a target provides a rational basis for the further development of these compounds as potential agents for neurodegenerative diseases. researchgate.net
Following the identification of a putative target, molecular docking simulations are used to predict the binding affinity between the ligand and the protein. This is quantified using scoring functions, which are algorithms that estimate the free energy of binding. A lower, more negative score typically indicates a more stable and favorable protein-ligand complex.
In studies involving the parent scaffold, naphtha[1,2-d]thiazol-2-amine, molecular docking simulations indicated "very good binding interactions" with the adenosine A2A receptor. researchgate.net While specific numerical binding energy values for 6-methoxy-4H,5H-naphtho[1,2-d] nih.govnih.govthiazol-2-amine are not extensively detailed in the cited literature, the process involves placing the ligand in the binding site of the protein and calculating a score based on factors like hydrogen bonds, electrostatic interactions, and hydrophobic interactions.
The table below illustrates the typical data generated from such a docking study, showing predicted binding affinities and key interacting residues for a ligand within a protein's active site.
| Parameter | Value/Description |
| Putative Protein Target | Adenosine A2A Receptor |
| Docking Software | (Example: AutoDock Vina) |
| Predicted Binding Affinity (kcal/mol) | (Example Range: -7.0 to -9.5) |
| Scoring Function Basis | Machine-learning-based, empirical |
| Key Interacting Residues | (Example: Asn253, Phe168, Ile274) |
| Types of Interactions | Hydrogen Bonding, Pi-Pi Stacking, Hydrophobic Interactions |
This table is illustrative of the data typically produced in molecular docking studies. Specific values for the title compound require dedicated computational analysis.
The interaction between a ligand and its protein target is a dynamic process that can induce conformational changes in both molecules. This concept, often described by the "induced fit" model, suggests that the protein's active site is not a rigid lock but a flexible structure that can adapt its shape to accommodate the binding ligand, optimizing the interaction.
Upon binding of a ligand like 6-methoxy-4H,5H-naphtho[1,2-d] nih.govnih.govthiazol-2-amine, the amino acid side chains within the active site of the target receptor may reorient themselves to form more favorable interactions, such as hydrogen bonds or hydrophobic contacts. Simultaneously, the ligand itself may adopt a specific, low-energy conformation to fit snugly within the binding pocket. These mutual adjustments are critical for achieving high binding affinity and specificity. Elucidating the precise nature of these conformational changes typically requires advanced computational techniques, such as molecular dynamics simulations, or experimental methods like X-ray crystallography.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Methoxy 4h,5h Naphtho 1,2 D 1 2 Thiazol 2 Amine Derivatives
Elucidation of Pharmacophoric Requirements for Biological Activity
The core structure of 6-methoxy-4H,5H-naphtho[1,2-d] nih.govajpchem.orgthiazol-2-amine serves as a key pharmacophore, a concept that describes the essential three-dimensional arrangement of functional groups required for biological activity. The biological activity of this class of compounds is intrinsically linked to its condensed ring system, which consists of a naphthalene (B1677914) ring fused with a thiazole (B1198619) ring.
Key pharmacophoric features identified from derivatives include:
The Naphthothiazole Scaffold: This rigid, largely planar ring system is fundamental for orienting the interactive groups correctly within a biological target's binding site. nih.govresearchgate.net
The 2-Amine Group: The amine group on the thiazole ring is a critical site for interaction, often acting as a hydrogen bond donor. Modifications at this position significantly alter biological activity.
The Methoxy (B1213986) Group at Position 6: The methoxy group on the naphthalene ring influences the electronic properties and lipophilicity of the molecule, which can affect target binding and cell permeability. Systematic structure-activity relationship (SAR) studies on related compounds have explored variants with modifications on the A- and B-rings of the naphthyl system, underscoring the importance of substitution on this part of the scaffold. nih.gov
In studies of related benzothiazole (B30560) derivatives, the 2-aminothiazole (B372263) moiety is recognized as a cornerstone for synthesizing compounds with a wide array of pharmaceutical applications. researchgate.net
Impact of Substituent Position and Electronic Properties on Activity Profiles
The biological activity of naphthothiazole derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. ajpchem.orgresearchgate.net Substituents can modulate the electronic distribution (via electron-donating or electron-withdrawing effects), steric profile, and lipophilicity of the parent compound, thereby influencing its interaction with biological targets. researchgate.net
For instance, in studies of related naphtho-oxazoles and benzothiazoles, the introduction of different functional groups leads to varied inhibitory activities. nih.gov Research on 2-substituted benzothiazoles has shown that placing a nitro or cyano group at the C-6 position can enhance antiproliferative activity, highlighting the significant impact of electron-withdrawing groups at this specific location. mdpi.com Conversely, substituting with methoxy and dimethylamino groups on similar scaffolds has sometimes led to a decrease in inhibitory activity in other contexts. nih.gov
The table below summarizes the observed impact of various substituents on the biological activity of related thiazole-containing heterocyclic systems.
| Substituent | Position | Electronic Property | Impact on Activity (Example Context) | Reference(s) |
| Methyl (-CH₃) | Varies | Electron-donating | Can reduce activity compared to more electronegative groups. | nih.gov |
| Chlorine (-Cl) | Varies | Electron-withdrawing | Associated with very good inhibitory activity (BChE). | nih.gov |
| Trifluoromethyl (-CF₃) | Varies | Strongly Electron-withdrawing | Associated with very good inhibitory activity (BChE). | nih.gov |
| Nitro (-NO₂) | C-6 (Benzothiazole) | Strongly Electron-withdrawing | Increases antiproliferative activity. | mdpi.com |
| Methoxy (-OCH₃) | Varies | Electron-donating | Can cause a decrease in inhibitory activity (BChE). | nih.gov |
| Dimethylamino (-N(CH₃)₂) | Varies | Strongly Electron-donating | Can cause a decrease in inhibitory activity (BChE). | nih.gov |
These findings demonstrate that a delicate balance of electronic and steric factors, dictated by the substituent and its position, is crucial for optimizing the biological profile of these compounds.
Stereochemical Influences on Molecular Recognition and Activity
Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in molecular recognition by biological targets such as enzymes and receptors. The core of 6-methoxy-4H,5H-naphtho[1,2-d] nih.govajpchem.orgthiazol-2-amine is relatively planar, which limits the number of stereoisomers unless chiral centers are introduced via substitution.
While specific stereochemical studies on this exact compound are not extensively detailed in the literature, the principles of stereoselectivity are universally applicable in medicinal chemistry. For derivatives that contain chiral centers, it is expected that different enantiomers or diastereomers would exhibit varying biological activities. This is because the precise spatial orientation of substituents is critical for optimal interaction with the chiral environment of a biological binding site. For example, the synthesis of benzothiazole β-lactam conjugates has been achieved through diastereoselective reactions, indicating that control over stereochemistry is a key aspect of the synthesis and function of such complex derivatives. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. longdom.org QSAR models are valuable tools in drug discovery for predicting the activity of untested compounds and guiding the design of more potent analogs. longdom.orgnih.gov
While specific QSAR models for 6-methoxy-4H,5H-naphtho[1,2-d] nih.govajpchem.orgthiazol-2-amine are not widely published, QSAR studies have been successfully applied to related classes of compounds, such as 2-aminothiazol-4(5H)-one derivatives and naphthoquinone derivatives. brieflands.comnih.gov These studies typically involve the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules.
The general workflow for a QSAR study involves:
Data Set Preparation: A series of compounds with known biological activities is compiled.
Descriptor Calculation: Various descriptors (0D, 1D, 2D, or 3D) are calculated to represent the structural and physicochemical properties of each molecule.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors with biological activity. brieflands.com
Validation: The model's predictive power is rigorously tested using internal and external validation techniques. unc.edu
The table below lists common types of molecular descriptors used in QSAR modeling for heterocyclic compounds.
| Descriptor Class | Examples | Information Encoded | Reference(s) |
| Topological (2D) | Connectivity indices (Chi), Burden eigenvalues | Atomic connectivity and molecular branching. | nih.govunc.edu |
| Electronic | Dipole moment, HOMO/LUMO energies | Electronic distribution and reactivity. | researchgate.netnih.gov |
| Physicochemical | LogP, Molar Refractivity | Lipophilicity and steric properties. | longdom.org |
| 3D Descriptors | GETAWAY, 3D-MoRSE, RDF | 3D molecular geometry and atomic distribution. | nih.gov |
These models can elucidate which structural features are most important for activity, thereby guiding rational drug design. dntb.gov.ua
Structure-Property Relationships Governing Research Utility (e.g., probe development)
The utility of a compound in research, such as its use as a chemical probe, is governed by its specific structure-property relationships. For the naphthothiazole scaffold, a key property is fluorescence, which arises from its extended π-conjugated system. nih.gov
Studies on related naphtho[2,3-d]thiazole-4,9-diones have shown that these compounds exhibit fluorescence in both solution and solid states. nih.govmdpi.com The photophysical properties, such as absorption and emission wavelengths, can be tuned by introducing different substituents. For example, the introduction of nitrogen-containing heterocycles at the 2-position of the thiazole ring can lead to significant bathochromic (red) shifts in fluorescence emission. nih.gov
This tunability is a crucial structure-property relationship for probe development. By modifying the structure, researchers can create derivatives with specific fluorescent properties (e.g., emission in a desired part of the spectrum) that are suitable for various bio-imaging applications. These fluorescent probes can be used to visualize biological processes, track molecules within cells, or quantify interactions with specific targets.
Mechanistic Biological Investigations of 6 Methoxy 4h,5h Naphtho 1,2 D 1 2 Thiazol 2 Amine
Molecular Target Deconvolution and Validation
The identification of specific molecular targets is a critical step in understanding the pharmacological action of a compound. For 6-methoxy-4H,5H-naphtho[1,2-d] acs.orgxantec.comthiazol-2-amine, this process involves a combination of computational and experimental approaches to elucidate its interactions with biological macromolecules. While direct studies on this specific molecule are limited, research on analogous thiazole-containing structures provides insights into its potential targets. Thiazole (B1198619) derivatives are known to interact with a variety of enzymes and receptors, acting as inhibitors or modulators of their function mdpi.comnih.govglobalresearchonline.net.
For instance, certain 2-aminothiazole (B372263) derivatives have shown inhibitory activity against metabolic enzymes like carbonic anhydrases (CA), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) nih.govresearchgate.net. One study reported a 2-amino-4-(4-chlorophenyl)thiazole compound exhibiting potent inhibition against human CA I with a Ki of 0.008 µM nih.gov. Another analog, 2-amino-4-(4-bromophenyl)thiazole, displayed significant inhibition of human CA II, AChE, and BChE with Ki values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively nih.gov.
Furthermore, other thiazole derivatives have been identified as inhibitors of protein kinases, which are crucial in cancer cell signaling nih.govnih.gov. For example, a derivative of 1,3-thiazole-5-carboxylic acid was found to be a potent inhibitor of protein kinase CK2 with an IC50 value of 0.4 µM nih.gov. Another study on thiazole derivatives targeting PI3K/mTOR pathways, crucial for cell proliferation, identified compounds with high activity against PI3Kα (IC50 = 0.086 µM) and mTOR (IC50 = 0.221 µM) nih.gov.
The table below summarizes the inhibitory activities of some analogous thiazole compounds against various enzymes. It is important to note that these are not the values for 6-methoxy-4H,5H-naphtho[1,2-d] acs.orgxantec.comthiazol-2-amine but for structurally related molecules.
| Compound Class | Target Enzyme | IC50 (µM) | Ki (µM) |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | - | 0.008 |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | - | 0.124 |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase | - | 0.129 |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase | - | 0.083 |
| 1,3-thiazole-5-carboxylic acid derivative | Protein Kinase CK2 | 0.4 | - |
| Thiazole derivative | PI3Kα | 0.086 | - |
| Thiazole derivative | mTOR | 0.221 | - |
These findings suggest that 6-methoxy-4H,5H-naphtho[1,2-d] acs.orgxantec.comthiazol-2-amine could potentially exhibit inhibitory activity against similar classes of enzymes, warranting further investigation.
Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. While direct receptor binding data for 6-methoxy-4H,5H-naphtho[1,2-d] acs.orgxantec.comthiazol-2-amine is not available, the thiazole scaffold is a component of molecules known to target various receptors. For example, some thiazole derivatives have been investigated as inhibitors of the retinoic acid receptor-related orphan receptor γt (RORγt), a target in cancer therapy benthamdirect.com. Molecular docking studies suggest that these compounds can bind effectively within the receptor's active site benthamdirect.com.
To evaluate the receptor binding profile of 6-methoxy-4H,5H-naphtho[1,2-d] acs.orgxantec.comthiazol-2-amine, a panel of radioligand binding assays against a broad range of G-protein coupled receptors (GPCRs), ion channels, and transporters would be necessary. This would help in identifying potential on-target and off-target interactions, providing a clearer picture of its pharmacological profile.
Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed information about the kinetics and thermodynamics of protein-ligand interactions nih.gov.
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the real-time binding of a ligand (in this case, the thiazole compound) to a protein immobilized on a sensor surface nih.gov. This method can determine the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated, providing a measure of binding affinity xantec.comreichertspr.com. SPR is highly sensitive and requires relatively small amounts of sample, making it suitable for screening and detailed kinetic analysis of small molecule-protein interactions xantec.comlabmanager.com.
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event nih.gov. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding labmanager.com. ITC is performed with both the protein and the ligand in solution, avoiding potential artifacts from surface immobilization reichertspr.com.
While specific SPR or ITC data for 6-methoxy-4H,5H-naphtho[1,2-d] acs.orgxantec.comthiazol-2-amine is not currently published, these techniques would be invaluable in validating any identified molecular targets and in characterizing the precise nature of the binding interaction.
Cellular Pathway Modulation Studies
Understanding how a compound affects cellular pathways is crucial for elucidating its mechanism of action. This involves investigating its impact on intracellular signaling cascades and its influence on gene and protein expression.
Research on structurally related benzothiazole (B30560) and thiazole derivatives has shown that they can modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. For instance, a novel benzothiazole derivative, PB11, was found to induce apoptosis in human cancer cell lines by suppressing the PI3K/AKT signaling pathway nih.govnih.gov. Treatment with this compound led to the downregulation of PI3K and AKT, key proteins in this pro-survival pathway nih.gov.
Furthermore, studies on other heterocyclic compounds have demonstrated their ability to modulate pathways such as the JAK/STAT and CAMKII/c-Myc pathways mdpi.com. The thiazole moiety is a key structural feature in many compounds designed as protein kinase inhibitors, which are central components of numerous signaling cascades nih.govnih.gov. Given the structural similarities, it is plausible that 6-methoxy-4H,5H-naphtho[1,2-d] acs.orgxantec.comthiazol-2-amine could also influence these or related signaling pathways. Further studies, such as Western blot analysis of key phosphoproteins, would be necessary to confirm this.
To gain a broader understanding of the cellular response to a compound, global analyses of gene expression (transcriptomics) and protein expression (proteomics) are employed. While no specific gene expression or proteomic data exists for 6-methoxy-4H,5H-naphtho[1,2-d] acs.orgxantec.comthiazol-2-amine, studies on other thiazole-containing compounds have utilized these approaches.
For example, gene expression profiling of ovarian carcinoma cell lines treated with thiazolo arene ruthenium complexes revealed distinct transcriptional patterns, with a significant number of genes being up- or down-regulated in response to the compounds acs.org. This highlights the ability of such molecules to induce widespread changes in gene expression. Similarly, studies on triazole fungicides have used gene expression profiles to identify potential mechanisms of toxicity, noting effects on genes involved in steroid hormone metabolism researchgate.net.
A comprehensive study of 6-methoxy-4H,5H-naphtho[1,2-d] acs.orgxantec.comthiazol-2-amine would involve treating relevant cell lines with the compound and subsequently performing microarray or RNA-sequencing analysis for transcriptomics, and mass spectrometry-based techniques for proteomics. This would provide an unbiased, global view of the cellular pathways modulated by the compound and could help in identifying novel mechanisms of action and potential biomarkers of response.
Organelle-Specific Interactions and Subcellular Localization
Information regarding the specific interactions of 6-methoxy-4H,5H-naphtho[1,2-d] researchgate.netnih.govthiazol-2-amine with cellular organelles and its subcellular localization is not available in the reviewed scientific literature. Studies on structurally related compounds, such as certain 2-aminonaphtho[2,3-d] researchgate.netnih.govthiazole-4,9-dione derivatives, have suggested potential interactions with nuclear components like hDNA TopoIIβ. researchgate.net However, due to structural differences, these findings cannot be directly extrapolated to 6-methoxy-4H,5H-naphtho[1,2-d] researchgate.netnih.govthiazol-2-amine.
High-Throughput Screening Methodologies for Mechanistic Probe Discovery
There is no specific information available in the scientific literature regarding the use of high-throughput screening (HTS) methodologies for the discovery of mechanistic probes related to 6-methoxy-4H,5H-naphtho[1,2-d] researchgate.netnih.govthiazol-2-amine. While HTS is a common approach in drug discovery to identify and characterize novel bioactive compounds, public reports of such campaigns focused on this specific chemical entity are not found.
Advanced Analytical Methodologies for Research on 6 Methoxy 4h,5h Naphtho 1,2 D 1 2 Thiazol 2 Amine
Advanced Chromatographic Techniques for Separation and Purification in Complex Matrices
Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from complex mixtures. For a molecule like 6-methoxy-4H,5H-naphtho[1,2-d] nih.govnih.govthiazol-2-amine, advanced chromatographic techniques are indispensable for achieving the high levels of purity required for accurate downstream analysis.
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer unparalleled sensitivity and specificity, making them ideal for the trace analysis of target compounds in intricate biological or environmental matrices. nih.govnih.gov The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) or gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for both qualitative and quantitative analysis. ajrconline.org
In the context of 6-methoxy-4H,5H-naphtho[1,2-d] nih.govnih.govthiazol-2-amine research, LC-MS/MS would be the preferred method due to the likely non-volatile nature of the compound. This technique allows for the separation of the target analyte from a complex mixture, followed by its ionization and fragmentation, providing a unique mass spectrum that serves as a "molecular fingerprint" for unambiguous identification and precise quantification, even at very low concentrations.
Table 1: Comparison of Hyphenated Chromatographic Techniques
| Technique | Principle | Applicability for 6-methoxy-4H,5H-naphtho[1,2-d] nih.govnih.govthiazol-2-amine | Advantages |
| LC-MS/MS | Separates compounds based on their affinity for a stationary and mobile phase, followed by mass analysis of the parent ion and its fragments. | High | Suitable for non-volatile and thermally labile compounds; provides high sensitivity and selectivity. |
| GC-MS | Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. | Low to Moderate | Requires derivatization for non-volatile compounds; offers high resolution for volatile analytes. |
Many organic molecules, potentially including 6-methoxy-4H,5H-naphtho[1,2-d] nih.govnih.govthiazol-2-amine if it possesses a stereocenter, can exist as enantiomers—mirror-image isomers that may exhibit different biological activities. Chiral chromatography is a specialized technique used to separate these enantiomers. This is crucial in pharmaceutical research to ensure the desired therapeutic effect and to understand the properties of each individual enantiomer.
The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad enantiorecognition capabilities for a diverse range of compounds. nih.govabo.fiwindows.net For a naphthothiazole derivative, a CSP like cellulose tris(3,5-dimethylphenylcarbamate) could potentially be effective in resolving its enantiomers under normal or reversed-phase conditions. nih.gov The selection of the appropriate chiral column and mobile phase is determined empirically to achieve optimal separation.
Spectroscopic and Spectrometric Techniques for Quantitative Analysis in Research Samples
Once purified, accurate quantification of 6-methoxy-4H,5H-naphtho[1,2-d] nih.govnih.govthiazol-2-amine in various research samples is paramount. Spectroscopic and spectrometric methods provide the means for this precise measurement.
In non-clinical, academic research settings, understanding the metabolic fate of a compound is a key area of investigation. High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying potential metabolites of 6-methoxy-4H,5H-naphtho[1,2-d] nih.govnih.govthiazol-2-amine in in vitro systems. HRMS provides highly accurate mass measurements, often to within a few parts per million, which allows for the determination of the elemental composition of unknown compounds. This level of precision is critical for distinguishing between metabolites with very similar masses and for proposing credible chemical structures.
UV-Vis spectroscopy is a robust and widely accessible technique for determining the concentration of a compound in solution. This method relies on the principle that molecules absorb light at specific wavelengths. For 6-methoxy-4H,5H-naphtho[1,2-d] nih.govnih.govthiazol-2-amine, which contains a chromophoric naphthothiazole system, a characteristic UV-Vis absorption spectrum would be expected. By measuring the absorbance at the wavelength of maximum absorption (λmax) and using a calibration curve prepared from standards of known concentration, the concentration of the compound in a research sample can be accurately determined according to the Beer-Lambert law.
Table 2: Spectroscopic and Spectrometric Methods for Analysis
| Technique | Principle | Application in Research | Data Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with very high accuracy. | Identification of in vitro metabolites. | Precise mass and elemental composition. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by a compound in solution. | Determination of concentration in purified samples. | Absorbance spectrum and concentration. |
Bioanalytical Methods for Ligand Detection and Quantification in Research in vitro Systems
To investigate the interaction of 6-methoxy-4H,5H-naphtho[1,2-d] nih.govnih.govthiazol-2-amine with biological targets in in vitro research systems, specialized bioanalytical methods are required. These methods must be sensitive enough to detect and quantify the compound in complex biological matrices such as cell lysates or incubation media.
LC-MS/MS, as previously discussed, is a primary bioanalytical tool for the sensitive and selective quantification of small molecules in biological samples. The development of a robust LC-MS/MS method would involve optimizing sample preparation (e.g., protein precipitation or solid-phase extraction), chromatographic conditions to separate the analyte from matrix components, and mass spectrometer parameters for sensitive detection. This allows for precise quantification of the compound in various in vitro assays, such as cell uptake studies or metabolism experiments, providing valuable data on its biological behavior at the cellular level.
Emerging Research Directions and Future Perspectives for 6 Methoxy 4h,5h Naphtho 1,2 D 1 2 Thiazol 2 Amine
Development as Molecular Probes for Biological Systems
The intrinsic photophysical properties of aromatic and heterocyclic systems, such as the naphthothiazole core, make them prime candidates for the development of molecular probes. mdpi.comnih.gov These probes are invaluable tools for visualizing and understanding complex biological processes at the molecular level. mdpi.com The extended π-conjugated system of the naphtho[1,2-d]thiazole (B8768961) skeleton in 6-methoxy-4H,5H-naphtho[1,2-d] mdpi.comnih.govthiazol-2-amine suggests the potential for fluorescent properties. nih.gov The development of fluorescent small organic molecules is a burgeoning field, with applications ranging from medical diagnostics to materials science. mdpi.com
The introduction of specific functional groups onto the benzothiazole (B30560) or naphthothiazole ring system can lead to the creation of fluorescent probes that can detect various analytes, including metal ions, anions, and biologically important small molecules. researchgate.netnih.gov For instance, derivatives of thiazole (B1198619) orange have been extensively used to create 'turn-on' fluorescent sensors for a variety of biomolecules. nih.gov The amine group at the 2-position and the methoxy (B1213986) group at the 6-position of the target compound could be chemically modified to modulate its photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. mdpi.comnih.gov These modifications could also be designed to confer specificity towards particular biological targets.
For example, strategic modifications could lead to probes that localize within specific cellular organelles like mitochondria or lysosomes, or that respond to changes in the cellular microenvironment, such as pH or redox potential. The solvatochromic behavior observed in similar small organic molecules, where their absorption and emission spectra are sensitive to the polarity of the solvent, could be exploited in the design of probes for sensing changes in the cellular environment. mdpi.com
Table 1: Potential Modifications of 6-methoxy-4H,5H-naphtho[1,2-d] mdpi.comnih.govthiazol-2-amine for Molecular Probe Development
| Modification Site | Potential Modification | Desired Outcome |
| 2-amino group | Acylation with targeting moieties (e.g., biotin, specific peptides) | Targeted delivery to specific proteins or cellular compartments. |
| Reaction with environmentally sensitive fluorophores | Development of ratiometric probes for sensing ions or pH. | |
| 6-methoxy group | Demethylation to a hydroxyl group | Introduction of a new site for conjugation or interaction. |
| Replacement with other alkoxy groups | Fine-tuning of photophysical properties. | |
| Naphthyl ring | Introduction of electron-donating or -withdrawing groups | Shifting of absorption and emission wavelengths (color tuning). |
Integration into Systems Biology and Network Pharmacology Approaches
Modern drug discovery and biological research are increasingly moving away from the "one-target, one-drug" paradigm towards a more holistic understanding of biological systems. nih.gov Systems biology and network pharmacology are powerful approaches that integrate large-scale biological data to elucidate the complex interplay of molecules in health and disease. nih.govnih.gov For a compound like 6-methoxy-4H,5H-naphtho[1,2-d] mdpi.comnih.govthiazol-2-amine, where the full spectrum of its biological activities is not yet known, these approaches offer a promising avenue for exploration.
Network pharmacology can be employed to predict potential protein targets of this compound by analyzing its chemical structure and comparing it to libraries of known bioactive molecules. nih.gov By constructing and analyzing protein-protein interaction networks, it is possible to identify key pathways and biological processes that might be modulated by this naphthothiazole derivative. nih.gov This in silico approach can guide experimental validation and help to uncover novel therapeutic applications. For instance, many heterocyclic compounds, including those with thiazole rings, are known to interact with a variety of biological targets, and network pharmacology can help to prioritize which of these potential interactions are most likely for our compound of interest.
Furthermore, if this compound is identified as a hit in a high-throughput screen, systems biology approaches can be used to understand its mechanism of action. Techniques such as transcriptomics and proteomics can reveal the global changes in gene and protein expression in cells treated with the compound, providing a comprehensive view of its cellular effects. This data can then be integrated into biological networks to identify the signaling pathways and cellular machinery that are most significantly perturbed.
Rational Design Principles for Novel Naphthothiazole Derivatives
The rational design of new molecules with improved or novel biological activities is a central theme in medicinal chemistry. The 6-methoxy-4H,5H-naphtho[1,2-d] mdpi.comnih.govthiazol-2-amine scaffold provides a rich starting point for such endeavors. Structure-activity relationship (SAR) studies on related thiazole and benzothiazole derivatives have provided valuable insights that can guide the design of new analogs. benthamscience.commdpi.com
Key principles for the rational design of novel derivatives include:
Modification of the 2-amino group: This position is a key handle for introducing a wide variety of substituents to explore interactions with different biological targets. For example, the synthesis of amide or urea (B33335) derivatives at this position has been a successful strategy for developing biologically active compounds in other heterocyclic systems. mdpi.com
Substitution on the naphthyl ring: The introduction of different functional groups on the aromatic rings can significantly impact the electronic properties, lipophilicity, and steric profile of the molecule. nih.gov This, in turn, can influence its pharmacokinetic properties and target-binding affinity. For instance, the position and nature of substituents on the phenyl ring of thiazole derivatives have been shown to be critical for their biological activity. mdpi.com
Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to compounds with improved potency or reduced toxicity. For example, the methoxy group could be replaced with other small electron-donating groups.
Hybrid molecule design: The naphthothiazole core can be combined with other known pharmacophores to create hybrid molecules with dual or synergistic activities. mdpi.com
Computational methods, such as molecular docking, can be used to predict the binding of designed derivatives to specific protein targets, helping to prioritize the synthesis of the most promising candidates. nih.gov
Table 2: Guiding Principles for the Rational Design of Novel Naphthothiazole Derivatives
| Design Strategy | Rationale | Example Application |
| SAR-guided modification | Leverage existing knowledge of how structural changes affect biological activity in related compounds. mdpi.com | Introduce substituents at positions known to be important for the activity of other thiazole-based inhibitors. |
| Fragment-based design | Combine the naphthothiazole core with small molecular fragments known to bind to a target of interest. | Link a fragment that binds to a specific enzyme's active site to the 2-amino position. |
| Scaffold hopping | Replace the naphthothiazole core with other heterocyclic systems while maintaining key pharmacophoric features. | Explore if a benzothiazole or other fused thiazole systems offer improved properties. |
| Privileged structure-based design | Utilize the naphthothiazole scaffold as a "privileged structure" known to bind to multiple receptors. | Screen a library of derivatives against a panel of G protein-coupled receptors. |
Challenges and Opportunities in Advancing Fundamental Research on 6-methoxy-4H,5H-naphtho[1,2-d]mdpi.comnih.govthiazol-2-amine
Advancing the fundamental understanding of 6-methoxy-4H,5H-naphtho[1,2-d] mdpi.comnih.govthiazol-2-amine presents both challenges and significant opportunities.
Challenges:
Limited Existing Data: The most significant challenge is the current scarcity of published research specifically on this compound. This necessitates a foundational research program to synthesize and characterize the molecule and to perform initial biological screenings to identify its potential activities.
Synthetic Accessibility: While general methods for the synthesis of thiazoles and benzothiazoles are well-established, the specific synthesis of this substituted naphthothiazole may require optimization to achieve good yields and purity. nih.govresearchgate.net
Target Identification: Without prior knowledge of its biological targets, identifying the specific proteins or pathways with which this compound interacts will require extensive screening efforts.
Opportunities:
Novelty and Intellectual Property: The unexplored nature of this compound presents a significant opportunity for novel discoveries and the generation of new intellectual property.
Leveraging Knowledge from Related Compounds: The wealth of information on the biological activities of other thiazole, benzothiazole, and naphthothiazole derivatives provides a strong foundation for hypothesis-driven research. nih.govnih.gov For example, many thiazole-containing compounds exhibit anticancer, antimicrobial, and anti-inflammatory properties. nih.gov
Application of Modern Research Tools: The availability of advanced technologies such as high-throughput screening, computational chemistry, and "omics" platforms can accelerate the pace of research and overcome some of the challenges associated with studying a novel compound.
Interdisciplinary Collaboration: The study of this compound offers opportunities for collaboration between synthetic chemists, chemical biologists, pharmacologists, and computational scientists to fully elucidate its potential.
Q & A
Q. What are the established synthetic routes for 6-methoxy-4H,5H-naphtho[1,2-d][1,3]thiazol-2-amine and its derivatives?
The compound is synthesized via a multi-step protocol starting from tetralone derivatives. Key steps include:
- Cyclization : Reaction of thiourea and iodine in ethanol at 100°C to form the thiazole core .
- Aldehyde coupling : Condensation with aldehydes (e.g., furfural) in a CH₂Cl₂-MeOH solvent system under argon, followed by NaBH₄ reduction to stabilize Schiff bases .
- Functionalization : Use of DMF-dimethyl acetal to generate intermediates, followed by hydroxylamine treatment to yield N'-hydroxy-methanimidamide derivatives .
Purification : Flash column chromatography (silica gel, EtOAc/hexanes) ensures >95% purity, validated by HPLC (retention times: 9.08–12.40 min) and ¹H-NMR .
Q. How is structural characterization performed for this compound?
- ¹H-NMR : Distinct signals include aromatic protons (δ 7.55–6.77 ppm), methoxy groups (δ 3.82–3.85 ppm), and alkyl chains (δ 2.82–4.66 ppm) .
- MALDI-TOF : Molecular ion peaks (e.g., m/z 313 [MH⁺], 335 [M+Na⁺]) confirm molecular weight .
- HPLC : Purity assessment via diode array detection at 254, 275, and 296 nm .
Q. What initial biological screening models are used to evaluate its activity?
- Enzyme assays : Target-based high-throughput screening (HTS) against Mycobacterium tuberculosis methionine aminopeptidase (MtMetAP1c) using Met-Pro-pNA as a substrate. Co²⁺ or Mn²⁺ is used as a cofactor, coupled with Bacillus coagulans proline aminopeptidase (BcProAP) to measure hydrolysis .
- IC₅₀ values : Compound 4c (a derivative) showed an IC₅₀ of 1.33 µM against MtMetAP1c .
Advanced Research Questions
Q. How does isomerism impact the biological activity of N'-hydroxy-methanimidamide derivatives?
- Tautomerism : N'-hydroxy-methanimidamides exist as two cis isomers (e.g., 4c-1 and 4c-2).
- Conformational analysis : 2D-NOESY experiments in acetone-d₆ confirmed the dominance of 4c-2, aligning with X-ray crystallography data for similar analogs .
- Activity correlation : The cis configuration enhances enzyme binding, but cellular permeability remains a challenge .
Q. What structure-activity relationship (SAR) insights guide optimization?
Q. Why do some derivatives exhibit potent enzyme inhibition but poor Mycobacterium tuberculosis growth inhibition?
Q. How are enzyme inhibition assays designed to evaluate MtMetAP activity?
- Reaction buffer : 40 mM HEPES (pH 7.5), 100 mM NaCl, 10 µM CoCl₂/MnCl₂ .
- Substrate : Met-Pro-pNA (200 µM) hydrolyzed by MtMetAP (100–200 nM), coupled with BcProAP (1.5 U/mL) to release p-nitroaniline .
- Detection : Absorbance at 405 nm monitored kinetically; IC₅₀ calculated via nonlinear regression .
Q. How do structural analogs compare in activity against related targets?
- Thiazole derivatives : Analog 3-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-8-nitro-2H-chromen-2-one shows enhanced solubility but lower enzyme affinity .
- Naphthothiazoles : 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines exhibit antitumor activity but lack specificity for MtMetAPs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
